
1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
概要
説明
1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This compound, in particular, has garnered attention due to its potent antimicrobial properties and unique chemical structure.
準備方法
The synthesis of 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several key steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which is typically derived from aniline derivatives.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Piperidine Substitution: The 7th position is substituted with 4-methylpiperidine through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group at the 3rd position is introduced via carboxylation reactions using carbon dioxide or related reagents.
Final Steps: The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
化学反応の分析
1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to a secondary alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, altering the compound’s properties.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the parent carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in studying quinolone chemistry and developing new synthetic methodologies.
Biology: The compound’s antibacterial properties make it valuable in microbiological research, particularly in studying bacterial resistance mechanisms.
Medicine: It serves as a lead compound in the development of new antibiotics and antimicrobial agents.
Industry: The compound is used in the pharmaceutical industry for the production of antibacterial drugs and as a reference standard in quality control.
作用機序
The mechanism of action of 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.
類似化合物との比較
1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar quinolone core structure, they differ in their substituents, which affect their spectrum of activity, pharmacokinetics, and side effect profiles. The unique piperidine substitution in this compound contributes to its distinct antibacterial properties and potential advantages over other quinolones.
特性
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-3-20-10-13(18(23)24)17(22)12-8-14(19)16(9-15(12)20)21-6-4-11(2)5-7-21/h8-11H,3-7H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSSURZJRUKQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



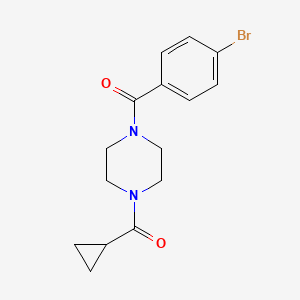
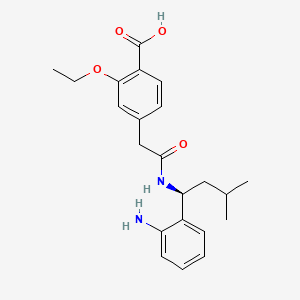
(propan-2-yl)amine](/img/structure/B1387362.png)
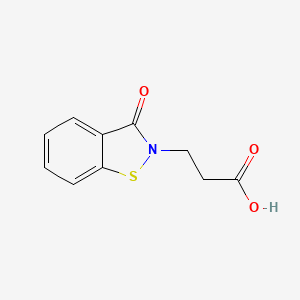

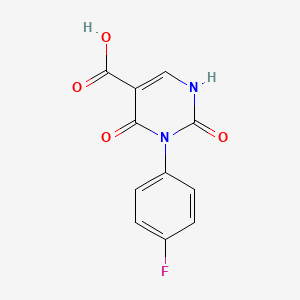
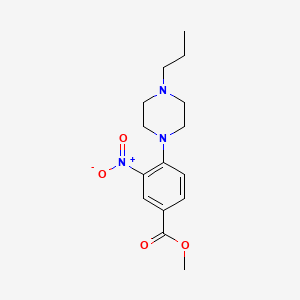
![Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate](/img/structure/B1387370.png)
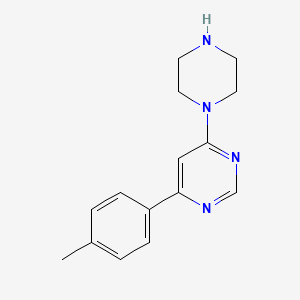
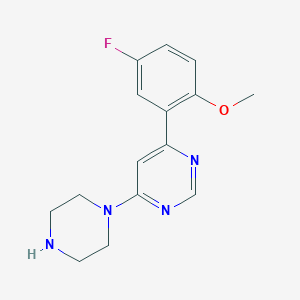
![2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1387376.png)


